2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
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Overview
Description
2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Trichloroacetic acid: Known for its use in chemical peels and as a reagent in organic synthesis.
Acetohydrazide derivatives: A class of compounds with diverse biological activities.
Uniqueness
2,2,2-trichloro-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide stands out due to its unique combination of a trichloroacetyl group and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQFFUFZBEEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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